molecular formula C9H8BrNO2 B12873360 2-Bromo-5-ethoxybenzo[d]oxazole

2-Bromo-5-ethoxybenzo[d]oxazole

Cat. No.: B12873360
M. Wt: 242.07 g/mol
InChI Key: JQKCNBVPFIRWEG-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxybenzo[d]oxazole typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminophenol.

    Bromination: The 2-aminophenol is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions may involve the use of bases or catalysts.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Cyclization may require specific catalysts or reagents to facilitate the formation of the desired ring structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxybenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and ethoxy groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzo[d]oxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Bromo-5-methoxybenzo[d]oxazole: Contains a methoxy group instead of an ethoxy group, which can affect its chemical properties and applications.

    2-Bromo-5-chlorobenzo[d]oxazole:

Uniqueness

The compound’s structure allows for versatile modifications, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-5-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-2-12-6-3-4-8-7(5-6)11-9(10)13-8/h3-5H,2H2,1H3

InChI Key

JQKCNBVPFIRWEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=N2)Br

Origin of Product

United States

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